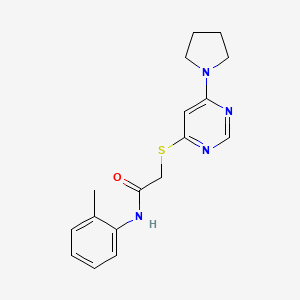
2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a novel organic molecule with potential therapeutic applications. Its unique structural features, including a pyrimidine ring, a pyrrolidine moiety, and a thioether linkage, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Molecular Formula and Properties
- Molecular Formula : C17H20N4OS
- Molecular Weight : 328.4 g/mol
- CAS Number : 1171743-18-2
The structure of this compound includes:
- A pyrrolidine ring that enhances the compound's interaction with biological targets.
- A pyrimidine core that may engage in hydrogen bonding and π-stacking interactions with proteins.
- A thioether linkage , which can improve binding affinity to sulfur-containing biomolecules.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The thioacetamide moiety may enhance the compound's ability to inhibit enzymes involved in critical signaling pathways.
- Receptor Modulation : The pyrimidine ring can bind to receptors, potentially modulating their activity and influencing downstream signaling events.
Pharmacological Effects
Research indicates several potential pharmacological effects of this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Enzyme inhibition, receptor modulation |
| Olaparib | 57.3 | PARP inhibition |
Study 1: Anticancer Properties
In a study evaluating the anticancer properties of pyrimidine derivatives, this compound was found to significantly inhibit the growth of breast cancer cells. The mechanism involved the induction of apoptosis and modulation of key apoptotic markers such as CASPASE 3/7.
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with poly(ADP-ribose) polymerase (PARP). It demonstrated that the compound could inhibit PARP activity, leading to enhanced DNA damage response in cancer cells, similar to known PARP inhibitors like Olaparib.
特性
IUPAC Name |
N-(2-methylphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-13-6-2-3-7-14(13)20-16(22)11-23-17-10-15(18-12-19-17)21-8-4-5-9-21/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIUOOSLMCUOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













